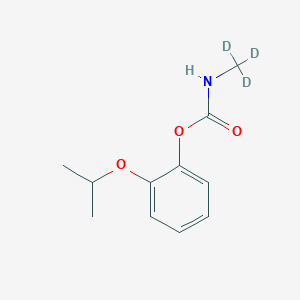
Propoxur D3 (N-methyl D3)
Vue d'ensemble
Description
Propoxur D3 (N-methyl D3), also known as Propoxur-d3, is a stable isotope labelled compound . It is a carbamate insecticide and is intended for use as an internal standard for the quantification of propoxur by GC- or LC-MS . The molecular formula of Propoxur D3 (N-methyl D3) is C11 2H3 H12 N O3 .
Molecular Structure Analysis
The molecular formula of Propoxur D3 (N-methyl D3) is C11 2H3 H12 N O3 . The molecular weight is 212.26 g/mol .Physical And Chemical Properties Analysis
The molecular weight of Propoxur D3 (N-methyl D3) is 212.26 g/mol . It is stable if stored under recommended conditions .Applications De Recherche Scientifique
Receptor-Binding Studies and Ligand Design
Researchers have explored the interactions between analogues of vitamin D3, including Propoxur D3, and the vitamin D receptor (VDR). For instance, the analysis of the VDR ligand-binding domain with C-2α substituted analogues like Propoxur D3 has provided insights into the structural integrity of the receptor-ligand complex and the presence of water molecules crucial for binding affinity and receptor interactions. These studies underline the potential of Propoxur D3 analogues in designing potent ligands for VDR and related receptors, potentially impacting therapeutic strategies for various diseases (Hourai et al., 2006).
Metabolism and Biological Activity Studies
Propoxur D3 and its derivatives have been subject to metabolic studies to understand their biological activity better. For example, research on 2α-propoxy-1α,25(OH)2D3 (a derivative of Propoxur D3) explored its metabolism by human CYP27A1 and CYP24A1. These studies revealed significant insights into the metabolic pathways and species-based differences in metabolism, shedding light on the potential of these compounds in clinical treatments for conditions like osteoporosis (Abe et al., 2005).
Deuterium Incorporation in Drug Design
Propoxur D3's relevance extends to drug design, especially in the context of deuterium incorporation. A robust d3-methylating agent, DMTT, was developed to incorporate deuterium atoms into organic molecules, a technique valuable in the pharmaceutical industry for tracing drug molecules without substantially altering their structure or function. This approach is critical for developing deuterated pharmaceuticals, ensuring their functional integrity while enabling efficient tracking (Wang et al., 2020).
Safety And Hazards
Propoxur D3 (N-methyl D3) is classified as toxic . It is fatal if swallowed or if inhaled . It is also toxic in contact with skin . It is recommended to not breathe dust/fume/gas/mist/vapors/spray, to wash thoroughly after handling, to not eat, drink or smoke when using this product, and to use only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
(2-propan-2-yloxyphenyl) N-(trideuteriomethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-8(2)14-9-6-4-5-7-10(9)15-11(13)12-3/h4-8H,1-3H3,(H,12,13)/i3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISRUGXGCCGIOQO-HPRDVNIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1OC(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NC(=O)OC1=CC=CC=C1OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propoxur-d3 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydrofuro[3,2-c]pyridine;hydrochloride](/img/structure/B1435875.png)
![6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1435878.png)
![2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethan-1-amine](/img/structure/B1435880.png)
![2-[(Piperidin-4-yl)methoxy]pyridine-4-carbonitrile dihydrochloride](/img/structure/B1435881.png)
![1-[(1,4-Diazepan-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1435882.png)
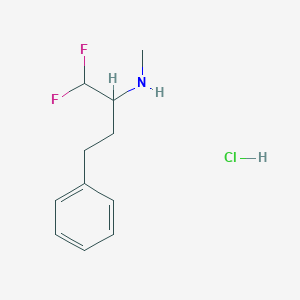
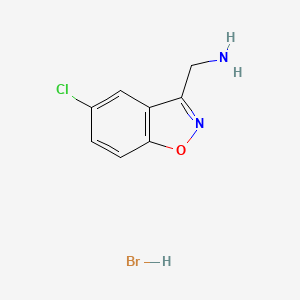
![7-methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride](/img/structure/B1435887.png)
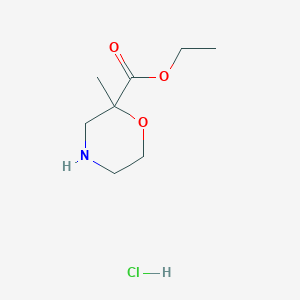
![2-(6-Methoxypyridin-3-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1435890.png)
![2-[3-(2-Nitro-phenyl)-isoxazol-5-yl]-ethanol](/img/structure/B1435892.png)
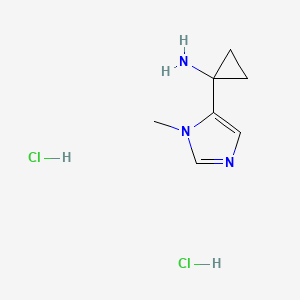
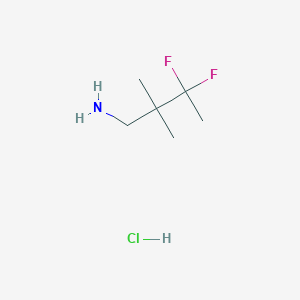
![2-[3-(3-Nitro-phenyl)-isoxazol-5-yl]-ethanol](/img/structure/B1435897.png)